![molecular formula C31H42N2O6S2 B10910505 Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10910505.png)
Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of cyclohepta[b]thiophene derivatives.
- The compound’s structure consists of two 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate moieties linked by a 1,5-dioxopentane-1,5-diyl bridge.
Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate): is a complex organic compound with the molecular formula CHNOS and a molecular weight of 602.8 g/mol.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can likely be prepared through multi-step organic synthesis involving suitable starting materials.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing in appropriate solvents with suitable reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, one might use oxidizing agents like potassium permanganate or chromic acid. Reduction could involve hydrogenation using a metal catalyst. Substitution reactions might occur with nucleophiles.
Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield carboxylic acid derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology and Medicine: Investigate its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Its unique structure could inspire novel materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate how it exerts its effects.
- Molecular targets and pathways remain unexplored, but understanding these would be crucial for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, you might compare it with other cyclohepta[b]thiophene derivatives or compounds containing benzothiophene cores.
Uniqueness: Highlight its distinctive features, such as the bridging dioxopentane moiety and the specific substitution pattern.
Properties
Molecular Formula |
C31H42N2O6S2 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
propyl 6-methyl-2-[[5-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-5-14-38-30(36)26-20-12-10-18(3)16-22(20)40-28(26)32-24(34)8-7-9-25(35)33-29-27(31(37)39-15-6-2)21-13-11-19(4)17-23(21)41-29/h18-19H,5-17H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
YGSCFNSJPQEBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate](/img/structure/B10910428.png)
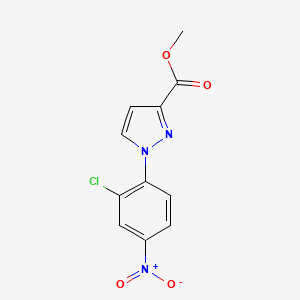
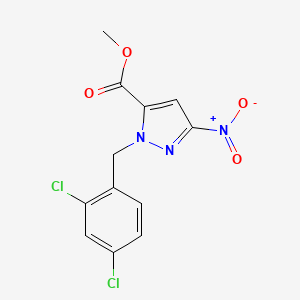

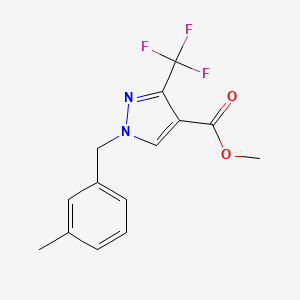
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10910453.png)
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10910456.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10910457.png)
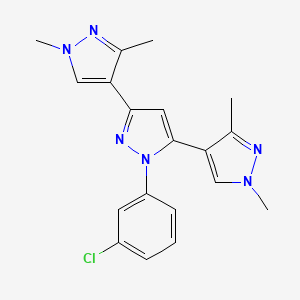
![[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10910476.png)
![methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10910485.png)
![1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910493.png)
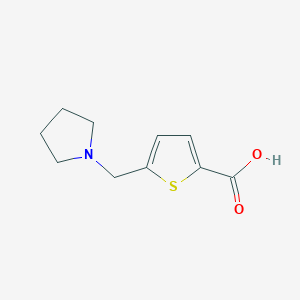
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
